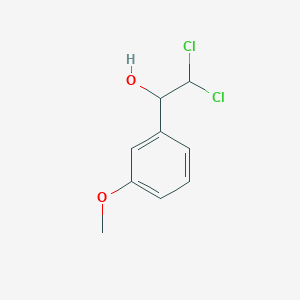
2,2-Dichloro-1-(3-methoxyphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-1-(3-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H10Cl2O2 and a molecular weight of 221.08 g/mol . This compound is characterized by the presence of two chlorine atoms and a methoxy group attached to a phenyl ring, along with an ethanol moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(3-methoxyphenyl)ethanol typically involves the chlorination of 1-(3-methoxyphenyl)ethanol. This process can be carried out using reagents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Reaktionstypen: 2,2-Dichlor-1-(3-Methoxyphenyl)ethanol unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen:
Oxidation: KMnO4, CrO3, saure oder basische Bedingungen.
Reduktion: LiAlH4, NaBH4, wasserfreie Bedingungen.
Substitution: NaOCH3, KOtBu, polare aprotische Lösungsmittel.
Hauptprodukte, die gebildet werden:
Oxidation: Ketone, Aldehyde.
Reduktion: Alkohole, Kohlenwasserstoffe.
Substitution: Verschiedene substituierte Phenylethanol-Derivate.
Wissenschaftliche Forschungsanwendungen
2,2-Dichlor-1-(3-Methoxyphenyl)ethanol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Verwendung als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und Pharmazeutika.
5. Wirkmechanismus
Der Wirkmechanismus von 2,2-Dichlor-1-(3-Methoxyphenyl)ethanol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Elektrophil fungieren und an elektrophilen aromatischen Substitutionsreaktionen teilnehmen. Sie kann auch reaktive Zwischenprodukte bilden, die mit biologischen Makromolekülen wechselwirken und zu potenziellen therapeutischen Wirkungen führen .
Ähnliche Verbindungen:
2,2-Dichlor-1-(3-Chlor-2-Methoxyphenyl)ethanol: Ähnliche Struktur mit einem zusätzlichen Chloratom am Phenylring.
2,2-Dichlor-1-(4-Methoxyphenyl)ethanol: Ähnliche Struktur mit der Methoxygruppe an einer anderen Position am Phenylring.
Einzigartigkeit: 2,2-Dichlor-1-(3-Methoxyphenyl)ethanol ist einzigartig aufgrund seines spezifischen Substitutionsschemas, das ihm besondere chemische und biologische Eigenschaften verleiht.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-1-(3-methoxyphenyl)ethanol involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in electrophilic aromatic substitution reactions. It can also form reactive intermediates that interact with biological macromolecules, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2,2-Dichloro-1-(3-chloro-2-methoxyphenyl)ethanol: Similar structure with an additional chlorine atom on the phenyl ring.
2,2-Dichloro-1-(4-methoxyphenyl)ethanol: Similar structure with the methoxy group at a different position on the phenyl ring.
Uniqueness: 2,2-Dichloro-1-(3-methoxyphenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H10Cl2O2 |
|---|---|
Molekulargewicht |
221.08 g/mol |
IUPAC-Name |
2,2-dichloro-1-(3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H10Cl2O2/c1-13-7-4-2-3-6(5-7)8(12)9(10)11/h2-5,8-9,12H,1H3 |
InChI-Schlüssel |
HRCGJFFJPJEGHC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(C(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan]](/img/structure/B11761696.png)
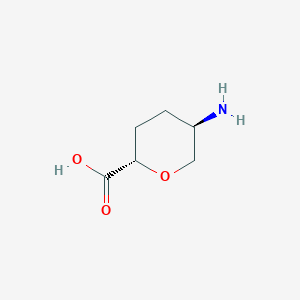
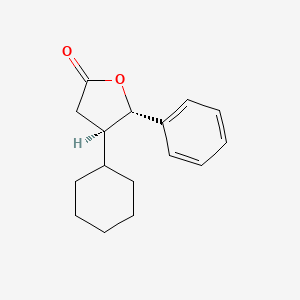
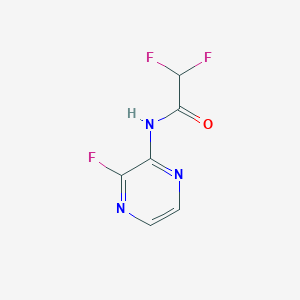
![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,7,14-triamine](/img/structure/B11761713.png)

![{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanamine](/img/structure/B11761717.png)
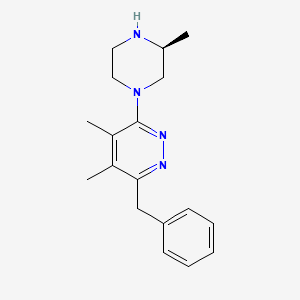
![tert-Butyl (R)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11761733.png)
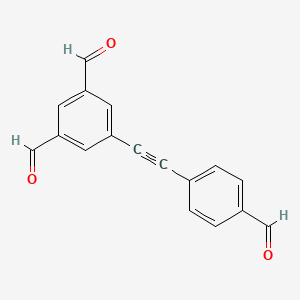
![[(1R)-1-(naphthalen-1-yl)ethyl][(1R)-1-phenylethyl]amine](/img/structure/B11761740.png)
![tert-butyl N-[(N'-hydroxycarbamimidoyl)(phenyl)methyl]carbamate](/img/structure/B11761746.png)
![tert-Butyl (S)-(2-(aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate](/img/structure/B11761751.png)

